Na⁺/K⁺-ATPase Inhibition Potency
Formylation of the 16β-hydroxy group in gitoxin to yield gitaloxin dramatically enhances its inhibitory potency against Na⁺/K⁺-ATPase. In a head-to-head comparison using guinea-pig heart Na⁺/K⁺-ATPase, the formylated compound (gitaloxigenin) was 41 times more potent than its unformylated counterpart (gitoxigenin) [1]. Furthermore, gitaloxigenin was found to be 5-fold more potent than digitoxigenin, the aglycone of digitoxin [1].
| Evidence Dimension | Na⁺/K⁺-ATPase inhibitory potency |
|---|---|
| Target Compound Data | 41-fold increase in potency vs. gitoxigenin |
| Comparator Or Baseline | Gitoxigenin (baseline = 1× potency) |
| Quantified Difference | 41-fold increase |
| Conditions | Guinea-pig heart Na⁺/K⁺-ATPase assay |
Why This Matters
This 41-fold difference in target engagement is a definitive molecular signature; procurement of gitoxin for a study requiring high-potency ATPase inhibition would yield quantitatively and mechanistically different results.
- [1] De Pover, A., & Godfraind, T. (1982). Influence of 16 beta formylation on Na, K-ATPase inhibition by cardiac glycosides. Naunyn-Schmiedeberg's Archives of Pharmacology, 321(2), 135–139. View Source
